Silybin B

Catalog No.
S1532214
CAS No.
142797-34-0
M.F
C25H22O10
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silybin B

CAS Number

142797-34-0

Product Name

Silybin B

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1

InChI Key

SEBFKMXJBCUCAI-WAABAYLZSA-N

SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Synonyms

2,3 Dehydrosilybin, 2,3-dehydrosilybin, Alepa forte, Alepa-forte, Ardeyhepan, Cefasilymarin, durasilymarin, Hepa loges, Hepa Merz Sil, hepa-loges, Hepa-Merz Sil, HepaBesch, Hepar Pasc, Hepar-Pasc, Heparsyx, Heplant, Lagosa, legalon forte, silibin, silibinin, Silibinin A, Silibinin B, silybin, silybin A, silybin B, silybinin

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Hepatoprotective Effects:

The most studied area of research regarding milk thistle focuses on its potential hepatoprotective (liver-protecting) effects. The active ingredient in milk thistle, silymarin, is a complex of flavanolignans, which are thought to be responsible for its purported benefits.

Studies suggest that silymarin may work through various mechanisms, including:

  • Antioxidant activity: Silymarin may act as an antioxidant by scavenging free radicals that can damage liver cells [].
  • Membrane stabilization: Silymarin may stabilize the cell membranes of liver cells, preventing toxins from entering and damaging them [].
  • Protein synthesis enhancement: Silymarin may stimulate the production of proteins essential for maintaining healthy liver function [].

While some preclinical (laboratory and animal) studies suggest potential benefits of silymarin for liver diseases like nonalcoholic fatty liver disease (NAFLD) and alcoholic liver disease, clinical trials (studies involving human participants) have yielded mixed results [, ]. More high-quality clinical trials are needed to definitively determine the effectiveness of milk thistle for specific liver conditions.

Anti-Cancer Properties:

Early research suggests that silymarin may possess anti-cancer properties. Studies have shown that silymarin may:

  • Inhibit cancer cell proliferation: Silymarin may slow down the growth and division of cancer cells [].
  • Induce apoptosis: Silymarin may trigger programmed cell death (apoptosis) in cancer cells [].

Silybin B, a major bioactive flavonolignan derived from the seeds of the milk thistle plant (Silybum marianum), is one of the two diastereomers of silybin, the other being silybin A. It exhibits a complex molecular structure characterized by multiple hydroxyl groups and aromatic rings, contributing to its unique chemical properties and biological activities. Silybin B forms yellow crystalline structures, with a melting point ranging from 158 to 160 °C, distinguishing it from silybin A, which has a higher melting point of 162 to 163 °C .

  • Antioxidant activity: Silymarin's free radical scavenging properties may help protect liver cells from oxidative damage.
  • Liver cell membrane stabilization: Silymarin may help stabilize the cell membranes of liver cells, preventing toxins from entering and essential nutrients from leaking out.
  • Stimulation of protein synthesis: Silymarin may promote the regeneration of damaged liver cells by stimulating protein synthesis.

Silybin B is relatively stable under acidic conditions but can undergo various chemical transformations under different environments. It is prone to oxidation, particularly at the C-3 hydroxyl group, leading to the formation of 2,3-dehydrosilybin. The compound also participates in glucuronidation reactions during phase II metabolism, primarily at positions C-7 and C-20 . Additionally, prolonged heating or exposure to Lewis acids can disrupt its structural integrity .

Silybin B exhibits a range of biological activities that contribute to its therapeutic potential. Research indicates that it possesses antioxidant, anti-inflammatory, antidiabetic, anticancer, and antiviral properties. Unlike conventional antioxidants, silybin B functions as a specific ligand for various biological targets rather than acting as a general redox antioxidant. Its effects on liver health are particularly notable, as it enhances endogenous antioxidant defenses by increasing levels of glutathione and superoxide dismutase . Additionally, it has been implicated in modulating drug-metabolizing enzymes and multidrug resistance mechanisms .

The synthesis of silybin B can be achieved through several methods:

  • Natural Extraction: Isolated from Silybum marianum using various extraction techniques.
  • Biomimetic Synthesis: Involves oxidative coupling of flavonoids and phenylpropanoids, often catalyzed by peroxidase enzymes. This method mimics natural biosynthetic pathways .
  • Total Synthesis: Various synthetic routes have been developed, including those employing t-BuOK and other reagents in multi-step processes to construct the flavonolignan framework .

Silybin B is widely recognized for its medicinal properties, particularly in the treatment of liver disorders such as hepatitis and cirrhosis. It is commonly included in dietary supplements aimed at enhancing liver function and detoxification processes. Furthermore, its potential applications extend to cardiovascular health and neurological disorders due to its multifaceted biological activities .

Studies on silybin B have revealed its interactions with various biological systems. It acts as a ligand for estrogen receptors and may influence metabolic pathways involved in drug metabolism. Its ability to modulate enzyme activity suggests potential interactions with pharmaceutical compounds, thereby affecting their efficacy and safety profiles .

Silybin B shares structural similarities with other flavonolignans derived from Silybum marianum and related plants. Here are some notable compounds:

Compound NameStructure SimilarityUnique Properties
Silybin ADiastereomerHigher melting point; slightly different biological activity
Isosilybin AStructural analogExhibits different pharmacological effects
Isosilybin BStructural analogVariations in solubility and metabolic pathways
SilychristinRelated flavonolignanDistinct antioxidant properties
SilydianinRelated flavonolignanDifferent pharmacokinetics compared to silybins

Silybin B's uniqueness lies in its specific biological activities and its role as a potent therapeutic agent for liver health, making it an important compound within the broader category of flavonolignans .

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

482.12129689 g/mol

Monoisotopic Mass

482.12129689 g/mol

Heavy Atom Count

35

UNII

853OHH1429

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Livertox Summary

Milk thistle is an annual or biennial herb native to the Mediterranean region, which has been used for centuries as a food and as a medicinal herb for treatment of liver conditions. Milk thistle has not been implicated in causing liver injury and is still used widely as a liver tonic in patients with acute and chronic liver diseases.

Drug Classes

Herbal and Dietary Supplements

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

ATC Code

A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05B - Liver therapy, lipotropics
A05BA - Liver therapy
A05BA03 - Silymarin

Pictograms

Health Hazard

Health Hazard

Other CAS

142797-34-0
65666-07-1

Wikipedia

Silibinin b

Dates

Last modified: 08-15-2023
El-Elimat, Tamam; Raja, Huzefa A.; Graf, Tyler N.; Faeth, Stanley H.; Cech, Nadja B.; Oberlies, Nicholas H.; Flavonolignans from Aspergillus iizukae, a fungal endophyte of milk thistle (Silybum marianum), Journal of Natural Products, 772, 193-199. DOI:10.1021/np400955q PMID:24456525

Explore Compound Types